1-(5-Amino-2-mercaptophenyl)-2-bromopropan-1-one

Descripción

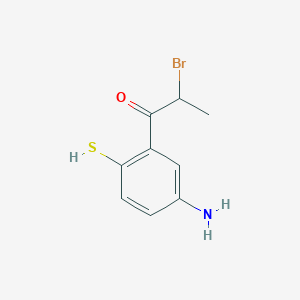

1-(5-Amino-2-mercaptophenyl)-2-bromopropan-1-one is a brominated ketone derivative featuring a phenyl ring substituted with amino (–NH₂) and mercapto (–SH) groups at positions 5 and 2, respectively.

Propiedades

Fórmula molecular |

C9H10BrNOS |

|---|---|

Peso molecular |

260.15 g/mol |

Nombre IUPAC |

1-(5-amino-2-sulfanylphenyl)-2-bromopropan-1-one |

InChI |

InChI=1S/C9H10BrNOS/c1-5(10)9(12)7-4-6(11)2-3-8(7)13/h2-5,13H,11H2,1H3 |

Clave InChI |

PVGGMUAAYJNSAB-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)C1=C(C=CC(=C1)N)S)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Bromopropanone Derivatives

The following table and analysis compare 1-(5-Amino-2-mercaptophenyl)-2-bromopropan-1-one with four structurally related compounds based on substituents, synthesis, and applications.

Structural and Electronic Differences

- Aromatic Substituents: The target compound’s 5-amino-2-mercaptophenyl group introduces both electron-donating (–NH₂) and weakly acidic (–SH) functionalities, which may influence its reactivity in nucleophilic substitutions or metal coordination. In contrast, the 1,3-benzodioxole ring in provides electron-rich aromaticity, enhancing stability in radical reactions .

- Heterocyclic vs. Polycyclic Groups : The azetidine-containing derivative exhibits strained ring geometry, favoring ring-opening reactions, while the adamantane derivative offers rigid hydrophobicity for material science applications.

Research Findings and Limitations

- Quantum Chemical Insights : Studies on analogous chalcones (e.g., (E)-1-(4-Bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one) reveal that bromine’s electronegativity lowers HOMO-LUMO gaps, enhancing charge transfer interactions . Similar effects may apply to the target compound.

- Spectroscopic Data : FT-IR and NMR data for azetidine derivatives confirm bromine’s inductive effects on carbonyl stretching frequencies (∼1700 cm⁻¹), which could guide characterization of the target compound.

- Gaps in Evidence: No direct experimental data (e.g., crystallography, bioactivity) exist for the target compound. Comparative predictions rely on substituent electronic profiles and analog studies .

Notes

Synthesis Challenges : The –SH group in the target compound may require protective strategies (e.g., thioether formation) during synthesis to prevent oxidation .

Future Directions : Computational modeling (e.g., DFT) and biological screening are recommended to validate the target compound’s properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.